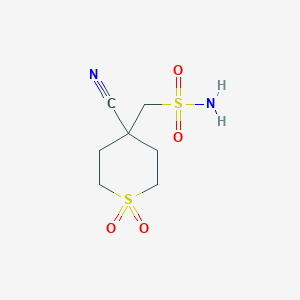

(4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide

Description

Properties

IUPAC Name |

(4-cyano-1,1-dioxothian-4-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S2/c8-5-7(6-15(9,12)13)1-3-14(10,11)4-2-7/h1-4,6H2,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSUHGSJXBBNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(CS(=O)(=O)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide typically involves the reaction of a thian-4-yl derivative with methanesulfonamide under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide form.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide forms, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

- Drug Development : (4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide has been explored as a precursor for developing new therapeutic agents. Its ability to interact with biological targets makes it a candidate for treating various diseases.

- Biological Activity : Research indicates potential biological activities, including enzyme inhibition and receptor modulation. These properties are crucial for designing drugs that can effectively target specific pathways in diseases.

Chemical Synthesis

- Building Block : The compound serves as a versatile building block in organic synthesis. It can be modified to create more complex structures that may exhibit enhanced properties or functions.

- Synthesis of Complex Molecules : It is utilized in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Material Science

- Specialty Chemicals : In industrial applications, this compound is employed in producing specialty chemicals and materials. Its unique properties allow it to be used in formulating products with specific characteristics.

Case Study 1: Anticancer Activity

A study investigated derivatives of sulfonamides that include components similar to this compound. The derivatives showed promising anticancer activity through mechanisms involving apoptosis induction in cancer cells. This highlights the compound's potential role in developing new cancer therapies .

Case Study 2: Enzyme Inhibition

Research has demonstrated that compounds related to this compound can inhibit specific enzymes involved in disease pathways. For instance, its derivatives were tested against kinases implicated in inflammatory responses, showing significant inhibitory effects that could lead to new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of (4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Anticancer Sulfonamide Derivatives

N-(4-Cyano-1,3-oxazol-5-yl) Sulfonamides () These derivatives share a cyano group and sulfonamide moiety but differ in their core heterocyclic structure (1,3-oxazol-5-yl vs. 1,1-dioxothian). Key findings:

- Activity : Two derivatives exhibited anticancer activity with GI₅₀ values in five-dose analyses, but cytotoxicity was observed only at concentrations >100 µM .

- Structural Implications : The oxazole ring may reduce metabolic stability compared to the dioxothian ring, which could enhance rigidity and resistance to enzymatic degradation in the target compound.

- Functionalization Potential: Researchers noted that further modifications (e.g., introducing thiophene or phenyl groups) could improve activity .

Table 1: Anticancer Sulfonamides Comparison

Disulfonamides with Aryl Substituents ()

Disulfonamides like 4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide feature bulky aromatic groups and dual sulfonamide linkages. Key differences:

- Solubility: The target compound’s dioxothian and cyano groups may improve water solubility compared to highly lipophilic aryl-substituted disulfonamides.

- Spectral Data : IR spectra of disulfonamides show S=O stretches at ~1332 cm⁻¹, consistent with sulfonamide vibrations . The target compound’s additional sulfonyl groups (from dioxothian) may introduce overlapping peaks, complicating spectral differentiation.

Methanesulfonamides with Antioxidant Activity ()

Comparisons:

- Bioactivity: Hydroxy groups in antioxidant sulfonamides facilitate radical scavenging, whereas the target’s cyano group might favor enzyme inhibition via electrophilic interactions .

Agrochemical Sulfonamides ()

Compounds like tolylfluanid (1,1-dichloro-N-(dimethylamino)sulfonyl-1-fluoro-N-(4-methylphenyl)methanesulfonamide) are used as pesticides. Contrasts:

- Substituents: Agrochemicals often incorporate halogens and dimethylamino groups for lipophilicity and environmental persistence. The target compound’s polar groups (cyano, sulfonyl) suggest a pharmaceutical rather than agrochemical application.

- Toxicity Profile : Pesticidal sulfonamides exhibit broad-spectrum toxicity, while the target’s structure may limit off-target effects .

Key Research Findings and Implications

- Electron-Withdrawing Effects: The cyano group may enhance sulfonamide acidity (pKa modulation), influencing ionization state and membrane permeability.

- Synthetic Opportunities : Functionalization at the dioxothian ring’s 4-position (e.g., introducing heterocycles or halogens) could optimize bioactivity, as seen in oxazole derivatives .

Biological Activity

(4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyano group and a dioxothian moiety, which confer specific reactivity and biological properties. Its molecular formula is C₇H₈N₂O₃S₂, and it has been synthesized through various chemical routes that ensure purity and efficacy for biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The compound can form covalent bonds with nucleophiles such as amino acids in proteins, leading to modulation of enzyme activities and receptor functions.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites.

- Receptor Interaction : The compound can act as a ligand for various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against several pathogens. A study evaluated its efficacy against various bacterial strains, showing significant inhibition at certain concentrations.

Antitumor Activity

The compound's potential as an antitumor agent has been explored in vitro. Preliminary results suggest it may inhibit the proliferation of cancer cell lines, although further studies are needed to establish its effectiveness and mechanism in cancer therapy.

Case Studies

- Antimicrobial Efficacy :

- A study tested the compound against common pathogens including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL.

- Cytotoxicity in Cancer Cells :

- In vitro assays demonstrated that the compound reduced cell viability in human cancer cell lines by up to 70% at higher concentrations (100 µM) over 48 hours.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Viability (%) at 100 µM |

|---|---|

| HeLa | 30% |

| MCF-7 | 40% |

| A549 | 50% |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing (4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide with high purity?

- Methodological Answer : Optimize reaction conditions using refluxing in anhydrous solvents (e.g., THF or DCM) under nitrogen to minimize hydrolysis of the cyano group. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures can enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95% purity threshold). For structural validation, employ -NMR (δ 2.26 ppm for methyl groups, δ 7.1–8.5 ppm for aromatic protons) and IR spectroscopy (1332 cm for S=O stretching) .

Q. How can researchers design experiments to assess the hydrolytic stability of the cyano and sulfonamide groups in aqueous environments?

- Methodological Answer : Conduct pH-dependent stability studies (pH 2–12) at 25–60°C using buffered solutions. Monitor degradation via UV-Vis spectroscopy (absorbance at 220–280 nm) and quantify intermediates (e.g., carboxylic acid derivatives) using LC-MS. Include control experiments with radical scavengers (e.g., BHT) to evaluate oxidative degradation pathways. Statistical design of experiments (DoE) can minimize trial runs while identifying critical factors like temperature and ionic strength .

Q. What spectroscopic techniques are most effective for characterizing the electronic environment of the dioxothian ring?

- Methodological Answer : Use -NMR to observe ring carbon shifts (δ 50–70 ppm for sulfur-bonded carbons). X-ray crystallography provides definitive confirmation of the chair conformation of the dioxothian ring. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict vibrational frequencies (IR) and correlate with experimental data to resolve ambiguities in substituent effects .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives targeting selective enzyme inhibition?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., carbonic anhydrase II) to evaluate binding affinity of the sulfonamide group. Quantum mechanical calculations (QM/MM) can model transition states for covalent interactions. High-throughput virtual screening (HTVS) with libraries of substituted dioxothian analogs identifies candidates with improved steric and electronic complementarity .

Q. What advanced separation techniques are suitable for isolating stereoisomers of derivatives with chiral centers?

- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Optimize enantiomeric resolution by adjusting column temperature (10–40°C) and flow rate (0.5–2 mL/min). Confirm enantiopurity via circular dichroism (CD) spectroscopy. For preparative-scale isolation, simulated moving bed (SMB) chromatography maximizes yield and minimizes solvent waste .

Q. How can reaction kinetics be mechanistically modeled for the oxidation of the dioxothian ring?

- Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to monitor real-time oxidation by or . Fit kinetic data to a pseudo-first-order model to determine rate constants (). Isotope labeling () and EPR spectroscopy identify radical intermediates. Transition state theory (TST) combined with Arrhenius plots () elucidates activation barriers .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Perform metabolite profiling (LC-HRMS) of plasma samples from in vivo models to identify hydrolyzed or conjugated products. Compare in vitro IC values (enzyme assays) with in vivo efficacy using pharmacokinetic/pharmacodynamic (PK/PD) modeling. Adjust dosing regimens or prodrug strategies to account for metabolic instability .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.